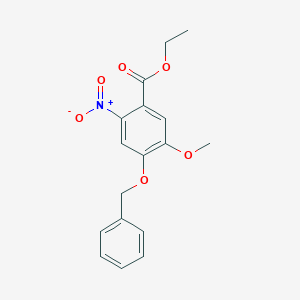
4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester
Overview
Description
4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester is a complex organic compound characterized by its multiple functional groups, including a benzene ring, methoxy group, nitro group, and ester group
Biochemical Analysis
Biochemical Properties
4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions and free radical bromination, which are essential for modifying its structure and reactivity . The interactions of this compound with enzymes such as esterases and oxidases can lead to its hydrolysis and oxidation, respectively, resulting in the formation of different metabolites . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, the interaction of this compound with esterases results in its hydrolysis, while its interaction with oxidases leads to oxidation . These binding interactions are essential for understanding how this compound exerts its effects on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions . Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydrolysis and oxidation. The hydrolysis of this compound by esterases results in the formation of benzoic acid derivatives, while its oxidation by oxidases leads to the production of nitrobenzoic acid metabolites . These metabolic pathways are essential for understanding the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester typically involves multiple steps, starting with the nitration of the corresponding benzoic acid derivative. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, followed by esterification using ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves large-scale reactors, precise temperature control, and continuous monitoring to achieve the desired product.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form a nitrate ester.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and benzyloxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrogen gas.
Substitution: Halogenating agents, strong bases.
Major Products Formed:
Oxidation: 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid nitrate ester.
Reduction: 4-Benzyloxy-5-methoxy-2-aminobenzoic acid ethyl ester.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group, in particular, plays a crucial role in its biological activity, potentially interfering with cellular processes.
Comparison with Similar Compounds
4-Benzyloxy-3-methoxy-2-nitro-benzoic acid ethyl ester
3-Benzyloxy-4-methoxy-2-nitro-benzoic acid ethyl ester
2-Benzyloxy-5-methoxy-3-nitro-benzoic acid ethyl ester
Uniqueness: 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both methoxy and benzyloxy groups on the benzene ring, along with the nitro group, makes it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-3-23-17(19)13-9-15(22-2)16(10-14(13)18(20)21)24-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYOBBKAVXYSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


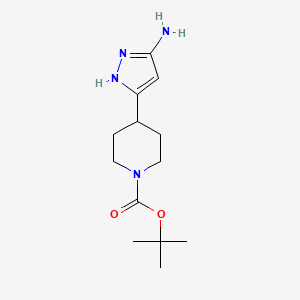
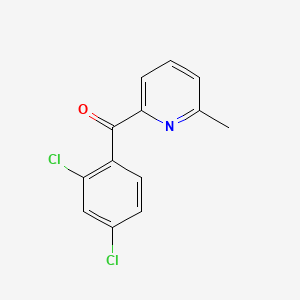


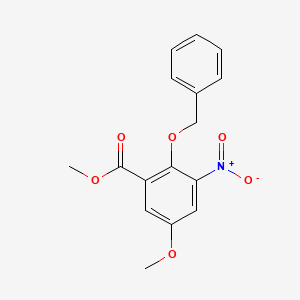
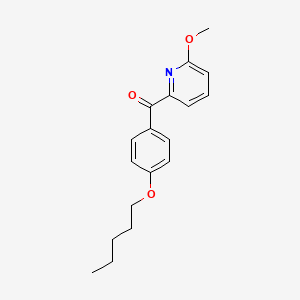
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1463040.png)
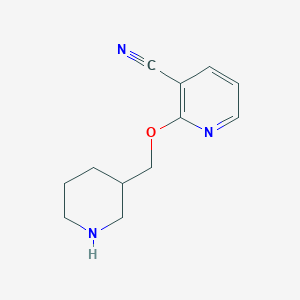



![2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1463047.png)
![[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1463048.png)

